

# The Pharmacology of Ceralasertib Formate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Ceralasertib formate

Cat. No.: B15293697

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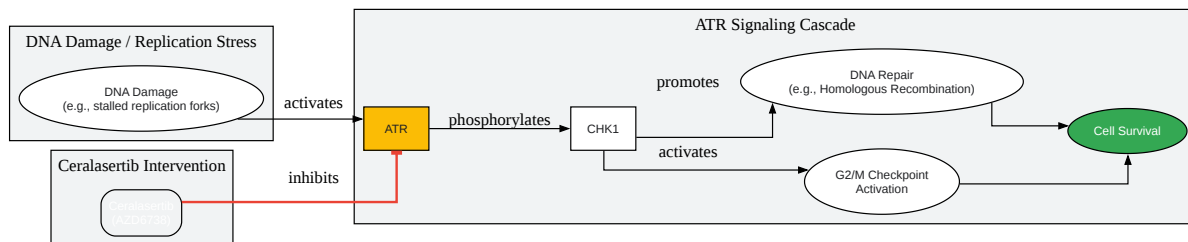
## Introduction

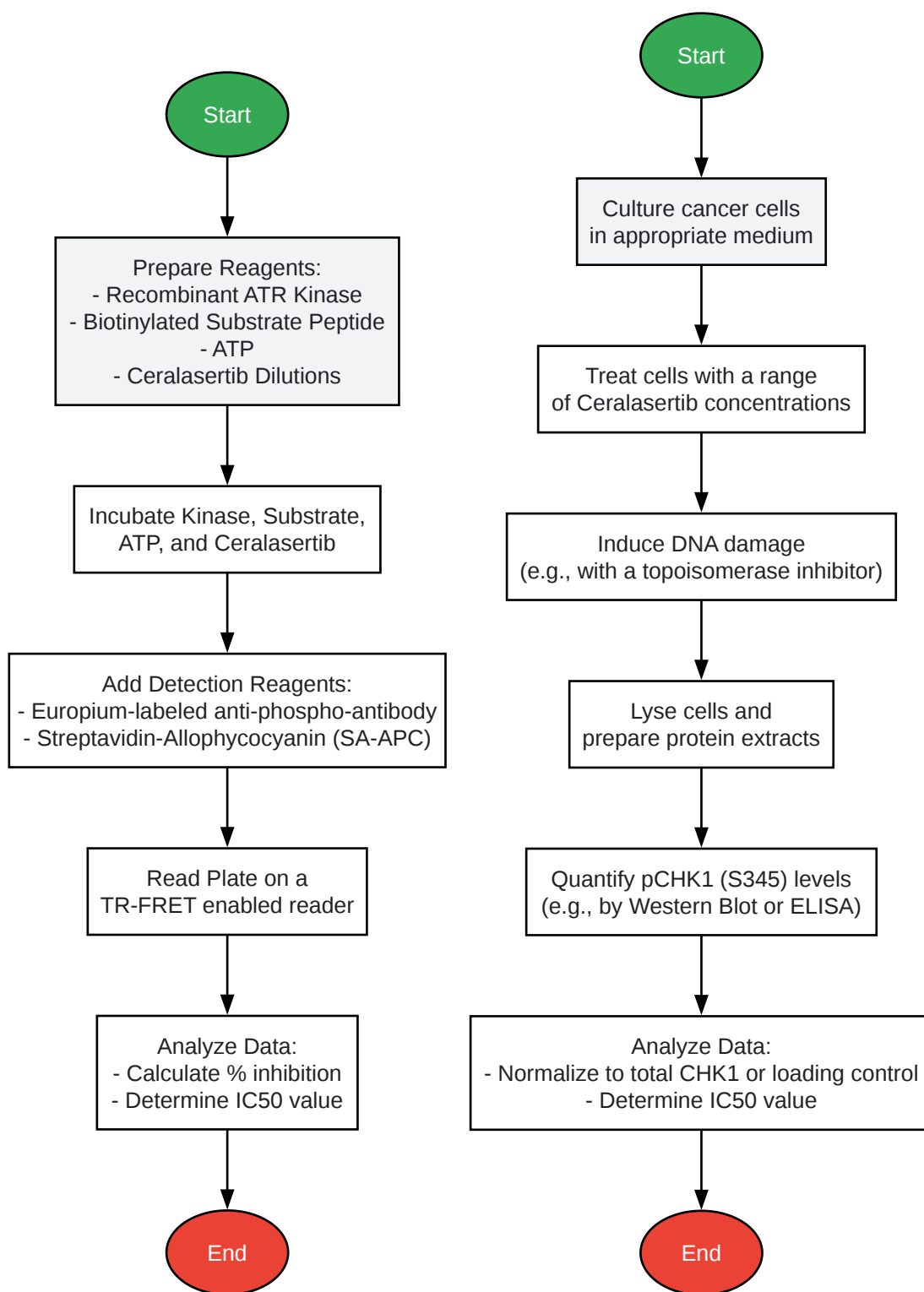
Ceralasertib, also known by its research code AZD6738, is an orally bioavailable, potent, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. [1][2][3] ATR is a critical serine/threonine protein kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity. [2][4] By targeting ATR, Ceralasertib disrupts cancer cells' ability to repair DNA damage, leading to synthetic lethality, particularly in tumors with existing defects in other DDR pathways, such as those with ATM or BRCA1/2 mutations. [2][5] This guide provides a comprehensive overview of the pharmacology of **Ceralasertib formate**, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.

## Core Mechanism of Action

Ceralasertib functions as an ATP-competitive inhibitor of ATR kinase. [6] The primary molecular target of Ceralasertib is ATR kinase. [7] Inhibition of ATR by Ceralasertib prevents the downstream phosphorylation of its substrate, Checkpoint Kinase 1 (CHK1). [8][9] This disruption of the ATR-CHK1 signaling axis leads to the suppression of DNA damage checkpoint activation, inhibition of DNA repair processes, and ultimately, induction of apoptosis in cancer cells. [8][10] In preclinical models, this mechanism has been shown to be particularly effective in cancer cells experiencing high levels of replication stress. [11]

## Signaling Pathway





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